![molecular formula C22H17Cl2NOS B12631617 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-26-4](/img/structure/B12631617.png)
3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one
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Overview
Description
3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a sulfanyl group, and an anilino group attached to a phenylbutenone backbone. Its molecular formula is C24H18Cl2NOS, and it has a molecular weight of approximately 438.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Sulfanyl Intermediate: The reaction begins with the chlorination of a phenyl sulfide to introduce the dichloro groups.
Coupling with Aniline Derivative: The dichlorophenyl sulfanyl intermediate is then coupled with an aniline derivative under basic conditions to form the anilino intermediate.
Condensation with Phenylbutenone: Finally, the anilino intermediate undergoes a condensation reaction with phenylbutenone in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. This could be useful in developing new antibiotics or antifungal agents.
- Anticancer Research : The compound has shown potential in anticancer applications by interacting with specific molecular targets involved in cancer pathways. It may inhibit enzymes or receptors that play critical roles in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis in cancer cells through modulation of apoptotic pathways, highlighting its potential as an anticancer agent.
- In Silico Studies : Computational modeling has provided insights into the binding interactions of this compound with target proteins involved in disease mechanisms, supporting further experimental validation.
Mechanism of Action
The mechanism of action of 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as an agonist or antagonist.
Modulating Signaling Pathways: Affecting cellular signaling cascades.
The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one: Similar structure but with methyl groups instead of chlorine atoms.
3-{2-[(2,6-Difluorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one: Fluorine atoms instead of chlorine atoms.
Uniqueness
The presence of dichlorophenyl and sulfanyl groups in 3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs .
Biological Activity
3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound features a phenylbutenone backbone with a dichlorophenyl sulfanyl group, which may enhance its lipophilicity and biological activity. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H17Cl2NOS, with a molecular weight of approximately 414.347 g/mol. The presence of the dichlorophenyl group suggests possible interactions with various biological targets, making it a candidate for further research in drug discovery.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. The unique combination of functional groups in its structure may contribute to its interaction with specific molecular targets.
Anticancer Activity
Studies have shown that compounds with similar structural features can inhibit key enzymes involved in cancer progression. For instance, phenyl benzenesulfonylhydrazides have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer metabolism. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring significantly affect the potency of these compounds against cancer cell lines .
Case Study:
In a comparative analysis, this compound was evaluated alongside related compounds. Preliminary data suggest it may exhibit similar or enhanced activity against various cancer cell lines due to its unique structural characteristics.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its ability to interact with specific enzymes involved in metabolic pathways suggests that it may inhibit bacterial growth or fungal proliferation.
Table 1: Antimicrobial Activity Data
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | E. coli | TBD | |
Related Compound A | Candida albicans | 0.5 μg/mL | |
Related Compound B | Staphylococcus aureus | TBD |
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for tumor growth and microbial metabolism.
- Receptor Interaction: The dichlorophenyl and sulfanyl groups may enhance binding affinity to specific receptors involved in disease pathways.
Future Directions
Further research is needed to elucidate the precise mechanisms of action and efficacy of this compound against various biological targets. In vitro and in vivo studies will be essential to understand its therapeutic potential fully.
Properties
CAS No. |
919083-26-4 |
---|---|
Molecular Formula |
C22H17Cl2NOS |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-[2-(2,6-dichlorophenyl)sulfanylanilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H17Cl2NOS/c1-15(14-20(26)16-8-3-2-4-9-16)25-19-12-5-6-13-21(19)27-22-17(23)10-7-11-18(22)24/h2-14,25H,1H3 |
InChI Key |
TYXYGTFFJSHYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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